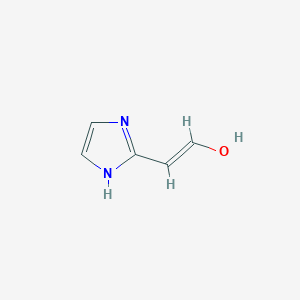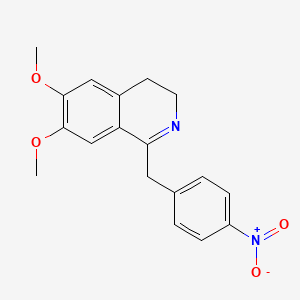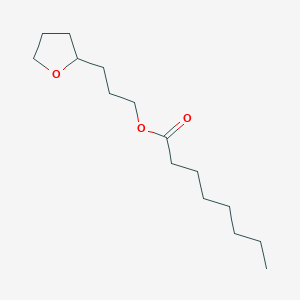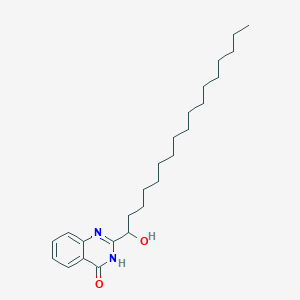![molecular formula C5H14N4S B12914192 Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]- CAS No. 6990-67-6](/img/structure/B12914192.png)
Hydrazinecarbothioamide, N-[2-(dimethylamino)ethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide is an organic compound with the molecular formula C5H14N4S It is a hydrazine derivative that contains both dimethylamino and thioamide functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamide with 2-(dimethylamino)ethyl chloride. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
Industrial production methods for N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the thioamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide: This compound has similar structural features but contains an acridine moiety, which imparts different biological activities.
N-(2-(Dimethylamino)ethyl)-1,8-naphthalimide: This compound contains a naphthalimide group and is used in photophysical studies and as a fluorescent probe.
Uniqueness
N-(2-(Dimethylamino)ethyl)hydrazinecarbothioamide is unique due to its combination of dimethylamino and thioamide functional groups, which confer distinct chemical reactivity and biological activity
特性
CAS番号 |
6990-67-6 |
|---|---|
分子式 |
C5H14N4S |
分子量 |
162.26 g/mol |
IUPAC名 |
1-amino-3-[2-(dimethylamino)ethyl]thiourea |
InChI |
InChI=1S/C5H14N4S/c1-9(2)4-3-7-5(10)8-6/h3-4,6H2,1-2H3,(H2,7,8,10) |
InChIキー |
JTZCTJSJSXBGLV-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCNC(=S)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![methyl 8-methyl-9-oxo-11H-indolizino[1,2-b]quinoline-7-carboxylate](/img/structure/B12914117.png)
![3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12914130.png)
![(5z)-5-[(2,4-Difluorophenyl)imino]furan-2(5h)-one](/img/structure/B12914131.png)


![3-[[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxy-phenylphosphoryl]-2,5-diphenylbenzene-1,4-diol](/img/structure/B12914143.png)






